DeacetylLinezolidTosylateSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DeacetylLinezolidTosylateSalt is a synthetic derivative of Linezolid, a potent antibiotic used to treat various bacterial infections. This compound is known for its enhanced stability and solubility, making it a valuable candidate in pharmaceutical research and development.
Preparation Methods
The synthesis of DeacetylLinezolidTosylateSalt involves several steps. Initially, Linezolid undergoes deacetylation to remove the acetyl group. This is followed by the introduction of a tosylate group to form the tosylate salt. The reaction conditions typically involve the use of tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
DeacetylLinezolidTosylateSalt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
DeacetylLinezolidTosylateSalt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: It is investigated for its efficacy in treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of DeacetylLinezolidTosylateSalt is similar to that of Linezolid. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
DeacetylLinezolidTosylateSalt can be compared with other similar compounds such as:
Linezolid: The parent compound, known for its broad-spectrum antibacterial activity.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Thiazolidines: Compounds with a five-membered ring structure containing sulfur and nitrogen, known for their diverse biological activities
This compound stands out due to its enhanced stability and solubility, making it a more effective candidate for pharmaceutical applications.
Properties
Molecular Formula |
C21H26FN3O6S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H18FN3O3.C7H8O3S/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,7,11H,3-6,8-9,16H2;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |
InChI Key |
YUKMIBGFMZDNRU-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.